Home > Products > Screening Compounds P41021 > Sulopenem etzadroxil
Sulopenem etzadroxil - 1000296-70-7

Sulopenem etzadroxil

Catalog Number: EVT-282792
CAS Number: 1000296-70-7
Molecular Formula: C19H27NO7S3
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sulopenem etzadroxil is under investigation in clinical trial NCT03354598 (Oral Sulopenem-etzadroxil/probenecid Versus Ciprofloxacin for Uncomplicated Urinary Tract Infection in Adult Women).
Sulopenem Etzadroxil is an orally available ester prodrug form of sulopenem, a thiopenem with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria. After oral administration of sulopenem etzadroxil, the ester bond is cleaved, releasing active sulopenem. Sulopenem is not active against Pseudomonas aeruginosa. In addition, this agent is fairly stable against hydrolysis by various beta-lactamases.
Source and Classification

Sulopenem etzadroxil is classified as a penem antibiotic, specifically a prodrug designed to improve the bioavailability of its active form, sulopenem. The chemical name for sulopenem etzadroxil is 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio]-, (2-ethyl-1-oxobutoxy)methyl ester, (5R,6S)-. Its molecular weight is 477.61 g/mol. Sulopenem etzadroxil is administered in combination with probenecid to enhance its pharmacokinetics by inhibiting renal clearance .

Synthesis Analysis

The synthesis of sulopenem etzadroxil involves several steps that include the formation of the penem core and subsequent modifications to generate the prodrug form. The synthesis typically starts with the preparation of the bicyclic thiapenem structure, followed by functionalization at specific positions to introduce the hydroxyethyl and oxobutoxy groups. The synthesis can be optimized for yield and purity through various techniques such as high-performance liquid chromatography (HPLC) and crystallization methods.

Key parameters in the synthesis include:

  • Reagents: Specific reagents are used to facilitate the formation of the thiazolidine ring and the carboxylic acid moiety.
  • Reaction Conditions: Temperature, pH, and reaction time are critical for achieving desired yields.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product in high purity.
Molecular Structure Analysis

The molecular structure of sulopenem etzadroxil features a bicyclic core characteristic of penems, which includes a thiazolidine ring fused to a five-membered ring containing sulfur. The presence of various functional groups such as hydroxyl and carboxylic acid enhances its solubility and bioavailability.

Key Structural Features:

  • Bicyclic Framework: Essential for antibacterial activity.
  • Functional Groups: Hydroxyethyl group contributes to its prodrug properties.
  • Stereochemistry: The specific stereochemistry at various centers is crucial for its interaction with biological targets.
Chemical Reactions Analysis

Sulopenem etzadroxil undergoes several chemical reactions once administered:

  1. Hydrolysis: In vivo conversion to sulopenem occurs through enzymatic hydrolysis facilitated by esterases.
  2. Bacterial Interaction: Sulopenem binds to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting peptidoglycan cross-linking.
  3. Metabolism: Primary metabolic pathways involve oxidation and conjugation reactions that lead to various metabolites.

The kinetics of these reactions are influenced by factors such as pH and presence of other substances like probenecid.

Mechanism of Action

Sulopenem exerts its antibacterial effect primarily through binding to PBPs, which are essential for bacterial cell wall synthesis. This binding inhibits transpeptidation—the process that cross-links peptidoglycan strands—leading to cell lysis and death.

Key Mechanistic Insights:

  • Bactericidal Activity: Sulopenem demonstrates potent bactericidal effects against both Gram-positive and Gram-negative bacteria.
  • Inhibitory Concentrations: Minimum inhibitory concentrations (MICs) indicate high potency, with values as low as 0.03 mg/L against susceptible strains .
Physical and Chemical Properties Analysis

Sulopenem etzadroxil exhibits several notable physical and chemical properties:

  • Solubility: It has enhanced solubility due to its prodrug formulation.
  • Stability: Stability under physiological conditions is critical for its therapeutic efficacy.
  • Melting Point: Specific melting point data can indicate purity levels.
Applications

Sulopenem etzadroxil is primarily indicated for treating uncomplicated urinary tract infections caused by susceptible microorganisms. Its development addresses significant clinical needs due to rising antibiotic resistance among common uropathogens.

Scientific Applications:

  1. Clinical Use: Approved for use in adult women with uncomplicated urinary tract infections.
  2. Research Tool: Utilized in studies investigating resistance mechanisms in bacteria.
  3. Pharmacokinetic Studies: Employed in clinical trials assessing pharmacokinetics when combined with probenecid .
Introduction to Sulopenem Etzadroxil: Historical Context and Rationale for Development

Emergence of Multidrug-Resistant Pathogens in Urinary Tract Infections

Urinary tract infections (UTIs) represent one of the most prevalent bacterial infections globally, with Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis accounting for over 80% of community-acquired cases. Alarmingly, the rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales has severely compromised first-line oral antibiotics like fluoroquinolones and cephalosporins. By 2019, the CDC documented 197,400 annual ESBL infections in the United States alone, with resistance to ciprofloxacin observed in 35.2% of E. coli isolates and up to 95% of ESBL-producing strains. This crisis is exacerbated by the lack of oral options effective against multidrug-resistant (MDR) pathogens, often necessitating intravenous carbapenems—a scenario that prolongs hospital stays, increases healthcare costs (~$2,883/day), and strains resources [1] [10].

The limitations of existing oral agents are particularly pronounced in uncomplicated UTIs (uUTIs), where nitrofurantoin and trimethoprim-sulfamethoxazole face resistance rates of 76% and 69%, respectively, among ESBL-producing Klebsiella and E. coli. This resistance landscape created an urgent need for novel oral antibiotics capable of overcoming β-lactamase-mediated defenses while maintaining pharmacokinetic properties suitable for outpatient use [10].

Table 1: Resistance Patterns in Common Uropathogens

PathogenResistance to FluoroquinolonesResistance to TMP-SMXESBL Production Prevalence
Escherichia coli35.2%69%5-20% (region-dependent)
Klebsiella pneumoniae30-40%50-60%10-25%
Proteus mirabilis15-25%40-50%<10%

Data synthesized from CDC reports and clinical studies [1] [10].

Rationale for Thiopenem Derivatives in Antibiotic Design

Sulopenem etzadroxil belongs to the thiopenem subclass of β-lactam antibiotics, distinguished by a sulfur atom at position 1 of the bicyclic ring system—a structural divergence from classical carbapenems (which feature carbon at this position). This configuration confers inherent stability against renal dehydropeptidase-1 (DHP-1), eliminating the need for co-administration with enzyme inhibitors like cilastatin. Crucially, sulopenem’s core incorporates a trans-α-1-hydroxyethyl group at C6 and a thioether-linked sulfoxide side chain at C2, the latter enabling potent binding to penicillin-binding proteins (PBPs) in Gram-negative bacteria [3] [7].

Mechanistically, sulopenem exerts bactericidal activity by acylating serine residues in PBPs, disrupting peptidoglycan cross-linking. Its binding affinity hierarchy—PBP2 > PBP1A > PBP1B > PBP4—differs markedly from carbapenems like imipenem (PBP2 dominant) and cephalosporins (PBP3 preferential). This unique profile enhances activity against Enterobacterales with porin mutations or efflux pump overexpression. Notably, sulopenem’s zwitterionic properties facilitate outer membrane penetration in Gram-negatives, while its sulfoxide side chain sterically hinders hydrolysis by many Ambler class A and C β-lactamases (e.g., CTX-M, AmpC). However, it remains vulnerable to metallo-β-lactamases (NDM, VIM) and carbapenemases (KPC) [1] [4] [7].

Table 2: Comparative Activity of β-Lactam Antibiotics Against MDR Uropathogens

Antibiotic Classβ-Lactamase StabilityPBP Binding PreferenceMIC90 vs. ESBL E. coli (µg/mL)
Thiopenems (Sulopenem)High (AmpC, CTX-M)PBP2 > PBP1A/1B0.12–0.25
Carbapenems (Ertapenem)Very High (excluding carbapenemases)PBP2 > PBP3≤0.06
Cephalosporins (Cefixime)Low (hydrolyzed by ESBLs)PBP3 dominant>16
Penicillins (Piperacillin)Very LowPBP3 > PBP1B>128

Data derived from in vitro susceptibility testing [1] [3] [10].

Evolution of Prodrug Strategies in β-Lactam Antibiotics

The therapeutic potential of sulopenem was historically limited by poor oral bioavailability (<5%) due to its polar carboxylic acid moiety. To overcome this, medicinal chemists developed sulopenem etzadroxil—a prodrug where the C2 carboxylate is esterified with (R)-1-((tert-butoxycarbonyl)amino)ethyl group ("etzadroxil"). This modification enhances lipophilicity, enabling absorption via intestinal OATP transporters. Upon entering enterocytes, intestinal esterases hydrolyze the ester bond, releasing active sulopenem into systemic circulation. Co-administration with probenecid (a renal OAT3 inhibitor) further optimizes pharmacokinetics by blocking tubular secretion, increasing plasma AUC by 62% and extending the time above MIC [1] [2] [7].

This prodrug strategy mirrors advances seen in other β-lactams (e.g., tebipenem pivoxil), but sulopenem etzadroxil offers distinct advantages:

  • Reduced hydrolysis variability: Unlike pivoxil esters, etzadroxil’s steric bulk minimizes premature hydrolysis in the stomach.
  • Food-enhanced absorption: Bioavailability rises from 40% (fasted) to 64% (fed), allowing once- or twice-daily dosing [2] [8].
  • Metabolic stability: Primary metabolism occurs via hydrolysis and dehydrogenation to inactive metabolites (M1a/M1b), avoiding cytochrome P450 interactions [7].

Table 3: Pharmacokinetic Profile of Sulopenem Etzadroxil/Probenecid

ParameterFasted StateFed StateImpact of Probenecid
Bioavailability40%64%Not applicable
Tmax (h)1.02.0Delayed to 2–3 hours
Apparent Vd (L)13492.1Unchanged
Renal Clearance77.6 L/h50.55 L/hReduced by 50–60%
Elimination t½ (h)1.181.28Prolonged by 30–40%

Data from phase I pharmacokinetic studies [2] [7].

The FDA approval of sulopenem etzadroxil/probenecid (Orlynvah™) in October 2024 marked a milestone as the first oral penem in the U.S., addressing critical gaps in outpatient MDR-UTI management. Its development exemplifies how rational prodrug design and pharmacokinetic optimization can resurrect compounds previously deemed unsuitable for oral delivery [6] [9].

Properties

CAS Number

1000296-70-7

Product Name

Sulopenem etzadroxil

IUPAC Name

2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C19H27NO7S3

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C19H27NO7S3/c1-4-11(5-2)17(23)26-9-27-18(24)14-19(28-12-6-7-30(25)8-12)29-16-13(10(3)21)15(22)20(14)16/h10-13,16,21H,4-9H2,1-3H3/t10-,12+,13+,16-,30-/m1/s1

InChI Key

NBPVNGWRLGHULH-CSOWVJSESA-N

SMILES

CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3

Solubility

Soluble in DMSO

Synonyms

Sulopenem etzadroxil; PF-03709270; PF03709270; PF 03709270; PF-3709270; PF3709270; PF 3709270.

Canonical SMILES

CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3

Isomeric SMILES

CCC(CC)C(=O)OCOC(=O)C1=C(S[C@H]2N1C(=O)[C@@H]2[C@@H](C)O)S[C@H]3CC[S@@](=O)C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.